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Compound of Interest

Compound Name: 1,1-Dimethylcyclopentane

Cat. No.: B044176

1,1-Dimethylcyclopentane, also known as gem-dimethylcyclopentane, is a cycloalkane with
the chemical formula C7H1a4.[1] It is a colorless liquid at room temperature.[2][3] An
understanding of its thermodynamic properties is crucial for its application as a solvent, in
chemical synthesis, and for assessing its behavior in various chemical processes.

Property Value Unit
Molecular Formula C7Haa

Molecular Weight 98.1861 g/mol
CAS Registry Number 1638-26-2

Boiling Point 88 °C
Melting Point -70 °C
Vapor Pressure 76.2 mmHg

Tabulated Thermodynamic Data

The following tables summarize the key thermodynamic properties of 1,1-
dimethylcyclopentane in its liquid and gaseous states. The data is primarily sourced from the
National Institute of Standards and Technology (NIST) Chemistry WebBook and other peer-
reviewed publications.[1][4][5][6][7][8][9]
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Table 1: Enthalpy and Entropy Data

Thermodynamic

Value Unit State
Property
Standard Enthalpy of o
) -171.6+1.2 kJ/mol Liquid
Formation (AfH°®)
Standard Enthalpy of
] -138.3+1.2 kJ/mol Gas
Formation (AfH®)
Standard Enthalpy of o
) -4463.3+1.2 kJ/mol Liquid
Combustion (AcH®)
Standard Molar o
260.66 J/mol-K Liquid
Entropy (S°)
Standard Molar
359.28 J/mol-K Gas

Entropy (S°)

Table 2: Heat Capacity Data

Thermodynami Temperature .
Value Unit State

c Property (K)
Molar Heat o

) 187.36 299.81 J/mol-K Liquid
Capacity (Cp)
Molar Heat

_ 134.7 298.15 J/mol-K Gas
Capacity (Cp)

Experimental Protocols

The thermodynamic data presented in this guide are derived from meticulous experimental
work. The primary methods employed are combustion calorimetry for determining the enthalpy
of formation and adiabatic calorimetry for measuring heat capacity and entropy. Vapor pressure
is typically determined using static or ebulliometric methods.

Combustion Calorimetry
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The standard enthalpy of formation of 1,1-dimethylcyclopentane was determined through
combustion calorimetry. This technique involves the complete combustion of a known mass of
the substance in a high-pressure oxygen environment within a device called a bomb
calorimeter.

A detailed description of the methodology for alkylcyclopentanes can be found in the work of
Johnson, Prosen, and Rossini (1949). The general procedure is as follows:

o Sample Preparation: A highly purified sample of 1,1-dimethylcyclopentane is weighed and
sealed in a container, often a glass ampoule.

o Calorimeter Setup: The sealed sample is placed in a platinum crucible inside a steel bomb,
which is then filled with purified oxygen to a pressure of approximately 30 atmospheres. A
small, known amount of water is added to the bomb to ensure that the final water product is
in the liquid state. The bomb is then placed in a calorimeter can containing a precisely
measured amount of water. The entire assembly is housed in a constant-temperature jacket.

« Ignition and Measurement: The sample is ignited electrically. The temperature change of the
water in the calorimeter is measured with high precision using a platinum resistance
thermometer.

o Data Analysis: The heat of combustion is calculated from the observed temperature rise, the
energy equivalent of the calorimeter system (determined by burning a standard substance
like benzoic acid), and corrections for the heat of ignition and the formation of nitric acid from
residual nitrogen in the oxygen. The standard enthalpy of formation is then derived from the
standard enthalpy of combustion using Hess's law.

Adiabatic Calorimetry

The heat capacity and standard entropy of 1,1-dimethylcyclopentane were determined using
low-temperature adiabatic calorimetry. This method measures the heat required to raise the
temperature of a substance by a small increment under conditions of no heat exchange with
the surroundings.

The experimental protocol for determining the low-temperature thermal data for C7Hia
alkylcyclopentanes is detailed in the work of Gross, Oliver, and Huffman (1953). The key steps
are:
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o Calorimeter and Sample: A sample of high purity is placed in a calorimeter vessel, which is
typically made of a highly conductive material like copper and is equipped with a heater and
a platinum resistance thermometer. The calorimeter is surrounded by an adiabatic shield, the
temperature of which is controlled to match the temperature of the calorimeter, thus
preventing heat loss.

o Measurement: A known amount of electrical energy is supplied to the sample, and the
resulting temperature increase is measured. The heat capacity is calculated from the energy
input and the temperature change.

o Entropy Calculation: The third-law entropy at a given temperature is calculated by integrating
the heat capacity data from near absolute zero up to the desired temperature, accounting for
the enthalpies of any phase transitions.

Vapor Pressure Determination

Vapor pressure data are crucial for calculating the enthalpy of vaporization. These
measurements are typically carried out using either a static method or an ebulliometric method.

 Static Method: In the static method, a sample of the liquid is placed in a thermostatted
container connected to a pressure-measuring device. The sample is degassed to remove
any dissolved air. The pressure of the vapor in equilibrium with the liquid is then measured at
various temperatures.

o Ebulliometric Method: The ebulliometric method involves measuring the boiling temperature
of the liquid at different externally applied pressures. This is achieved in an apparatus where
the liquid and vapor are in equilibrium.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the key
thermodynamic properties of 1,1-dimethylcyclopentane and the relationships between them.
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Caption: Experimental workflow for determining thermodynamic properties.

Conclusion

The thermodynamic properties of 1,1-dimethylcyclopentane have been well-characterized
through precise calorimetric and vapor pressure measurements. The data presented in this
guide provide a reliable foundation for researchers, scientists, and drug development
professionals in their respective fields. The experimental protocols, while complex, are well-
established and provide a clear pathway for the determination of these fundamental chemical
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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